methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNUANQTBKCESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The methyl ester undergoes base-catalyzed hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
Typical Conditions :
| Reagent System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| LiOH (2.5 eq) | MeOH/H₂O | 80°C | 92% | |
| NaOH (3 eq) | THF/H₂O | Room temp | 85-90% |
This transformation increases water solubility for biological testing while maintaining the heterocyclic core's integrity .
Electrophilic Aromatic Substitution
The 3-amino group directs electrophiles to specific positions on the pyrrolopyridine ring. Documented modifications include:
Nitration
Reagents : HNO₃/H₂SO₄ (1:3 v/v)
Conditions : 0°C → RT, 4 hrs
Product : Methyl 3-amino-5-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Yield : 78% with 95% purity by HPLC
Vilsmeier-Haack Formylation
Reagents : POCl₃/DMF (2 eq)
Conditions : Reflux in DCE, 6 hrs
Product : Methyl 3-amino-5-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Key Application : Intermediate for synthesizing fluorinated analogs using DAST
Amino Group Functionalization
The primary amine participates in characteristic reactions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Ac₂O/pyridine | N-acetyl derivative | 89% | |
| Sulfonylation | Tosyl chloride/Et₃N | N-tosyl protected analog | 82% | |
| Diazotization | NaNO₂/HCl | Diazonium salt for coupling | N/R |
These modifications enable precise control over solubility and target engagement in drug discovery pipelines .
Ring Functionalization via Cross-Coupling
The pyrrolopyridine core participates in palladium-catalyzed reactions:
Suzuki-Miyaura Coupling
| Conditions | Result |
|---|---|
| Pd(PPh₃)₄ (5 mol%) | 5-aryl substituted derivatives |
| K₂CO₃, DME/H₂O | Isolated yields: 65-78% |
This method enables rapid diversification at the 5-position for structure-activity relationship studies .
Reductive Amination & Cyclization
The amine group facilitates one-pot syntheses of fused polycyclic systems:
Example Reaction :
-
Reagents: Aldehyde (2 eq), NaBH₃CN
-
Product: Tetracyclic benzimidazo-pyrrolopyridine
-
Yield: 68% with >99% enantiomeric purity
This strategy is employed to develop kinase inhibitors targeting FGFR pathways.
Stability Considerations
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Ester hydrolysis + ring oxidation | 4.2 hrs |
| UV light (254 nm) | Photooxidation at C5 | 2.8 hrs |
| 40°C/75% RH | No significant degradation | >30 days |
Storage recommendations: Amber glass at -20°C under nitrogen .
Scientific Research Applications
Cancer Therapy
One of the most promising applications of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is in the treatment of cancer. Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridines exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various tumors.
Case Study: FGFR Inhibition
A study reported the synthesis and biological evaluation of several 1H-pyrrolo[2,3-b]pyridine derivatives. Among these, compound 4h showed significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also inhibited the proliferation and induced apoptosis in breast cancer cells (4T1) while preventing their migration and invasion .
Kinase Inhibition
This compound has been identified as a potential inhibitor of SGK-1 kinase. SGK-1 is involved in various physiological processes including electrolyte balance and cell proliferation.
Case Study: SGK-1 Kinase Inhibition
Research indicates that compounds derived from this class can inhibit SGK-1 activity, which may provide therapeutic benefits in managing renal diseases and cardiovascular conditions. The inhibition mechanism involves modulation of aldosterone-induced Na+ retention, thus offering a novel approach for treating disorders related to electrolyte imbalance .
Immunomodulation
Another application area is in immunology where derivatives of pyrrolo[2,3-b]pyridines are being explored as immunomodulators.
Case Study: JAK3 Targeting
A series of studies have focused on the development of these compounds as JAK3 inhibitors for treating autoimmune diseases. JAK3 is critical for cytokine signaling pathways, and its inhibition can potentially mitigate immune responses related to organ transplant rejection and other inflammatory conditions .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing.
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Esterification | High | Methanol, reflux |
| Amine coupling | Moderate | DMF at room temperature |
| Cyclization | Variable | Varies by substrate |
This table summarizes typical yields and conditions used in the synthesis of related compounds .
Mechanism of Action
The mechanism of action of methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing substituent positions, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyridine Derivatives
Key Comparative Insights:
A. Substituent Effects
- Amino Group (Position 3): The target compound’s amino group provides nucleophilic reactivity and hydrogen-bonding capacity, distinguishing it from halogenated analogs. This facilitates conjugation with carbonyl groups or participation in metal-catalyzed couplings .
- Halogens (F, Cl, Br) : Fluorine () and chlorine () improve lipophilicity and metabolic stability, while bromine () serves as a leaving group in cross-coupling reactions.
B. Positional Isomerism
- Substitution at position 3 (amino) vs. position 4 (chloro in ) alters the molecule’s dipole moment and electronic density. For example, the 4-chloro derivative () may exhibit stronger halogen-bonding interactions compared to the 3-amino target compound .
C. Structural Analogues with Modified Cores
- Compounds like 3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid () feature extended aromatic systems, enhancing π-π stacking interactions in protein binding pockets .
Biological Activity
Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is known for its potential therapeutic applications, particularly in the fields of oncology and inflammation.
This compound can be synthesized through various methods, often involving the cyclization of appropriate precursors. The typical synthetic route includes the reaction of 3-aminopyridine with ethyl acetoacetate, followed by cyclization and esterification steps. This compound features a pyrrolo[2,3-b]pyridine core, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism underlies its potential use in cancer therapy.
Biological Activity Overview
This compound exhibits various biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : The compound has been utilized in studies related to enzyme inhibition, particularly focusing on protein-ligand interactions that are crucial for drug development .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Research Findings
Several studies have highlighted the biological activities associated with this compound:
Case Studies
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast and ovarian cancer cells while maintaining low toxicity in healthy cardiac cells.
- Kinase Inhibition Studies : A series of experiments demonstrated that this compound effectively inhibited specific kinases involved in tumor progression, showcasing its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
What are the common synthetic routes for methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
The synthesis typically involves cyclization of substituted pyridine precursors followed by functionalization. For example, ethyl or methyl esters are introduced via nucleophilic substitution or esterification. A key step is regioselective nitration or amination at the 3-position, often achieved using HNO₃/H₂SO₄ or Pd-catalyzed coupling. Post-synthetic modifications, such as amide formation via coupling reagents (e.g., EDCI/HOBt), are common to introduce diversity at the amino group . Characterization relies on ¹H/¹³C NMR, LCMS, and HPLC purity (>95%) to confirm regiochemistry and avoid byproducts like 5-nitro isomers .
How can the regioselectivity of substitutions on the pyrrolo[2,3-b]pyridine scaffold be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related compounds (e.g., single-crystal studies with R factor = 0.039) . When crystals are unavailable, 2D NMR (COSY, NOESY) resolves regiochemical ambiguities. For example, NOE correlations between the methyl ester and pyrrole protons can distinguish 3- vs. 4-substituted isomers . LCMS fragmentation patterns and retention times further validate purity .
Advanced Research Questions
How can computational methods optimize the synthesis of methyl 3-amino derivatives with high regioselectivity?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify regioselective conditions. For instance, ICReDD’s workflow combines quantum mechanics (QM) with machine learning to prioritize reaction parameters (solvent, catalyst) that favor 3-amination over competing sites . This reduces trial-and-error experimentation. For methyl 3-amino derivatives, calculations might reveal steric hindrance at the 5-position due to the methyl ester, directing amination to the 3-site .
How should researchers resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives?
Contradictions often arise from off-target effects or impurities. Systematic structure-activity relationship (SAR) studies are critical. For example:
- Step 1: Synthesize analogs with controlled substitutions (e.g., methyl vs. trifluoromethyl at the 4-position) .
- Step 2: Test in orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) to isolate target-specific effects .
- Step 3: Validate using X-ray co-crystallography to confirm binding modes .
If inconsistencies persist, impurity profiling (HPLC-MS) or metabolite analysis (e.g., CYP450 assays) may identify confounding factors .
What strategies enhance the metabolic stability of methyl 3-amino-pyrrolo[2,3-b]pyridine derivatives?
- Bioisosteric replacement: Substitute the methyl ester with a trifluoromethyl group to reduce esterase-mediated hydrolysis .
- Steric shielding: Introduce bulky substituents (e.g., 2-fluorobenzyl) near metabolically labile sites .
- In silico prediction: Tools like ADMET Predictor™ or MetaSite identify metabolic hotspots for targeted modification .
Methodological Notes
- Synthetic Protocols: Prioritize Pd-mediated cross-coupling for late-stage diversification to minimize side reactions .
- Data Validation: Cross-reference NMR shifts with computed chemical shifts (e.g., ACD/Labs) to detect misassignments .
- Advanced Tools: Use reaction path search algorithms (e.g., GRRM) to explore alternative mechanistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
